(4-Methylpiperidin-1-yl)acetic acid

Catalog No.
S1909945
CAS No.
511237-54-0
M.F
C8H15NO2
M. Wt
157.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Methylpiperidin-1-yl)acetic acid

CAS Number

511237-54-0

Product Name

(4-Methylpiperidin-1-yl)acetic acid

IUPAC Name

2-(4-methylpiperidin-1-yl)acetic acid

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C8H15NO2/c1-7-2-4-9(5-3-7)6-8(10)11/h7H,2-6H2,1H3,(H,10,11)

InChI Key

AVZSMACEWPTTTE-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)CC(=O)O

Canonical SMILES

CC1CCN(CC1)CC(=O)O
  • Medchem (Medicinal Chemistry): Piperidine derivatives are a well-studied class of molecules with diverse biological activities. Their structural properties allow them to interact with various biomolecules. Research on related piperidine acetic acids suggests potential applications in areas like developing anticonvulsant drugs SCBT - (1-Methylpiperidin-4-yl)acetic acid, CAS 87647-06-1: .
  • Radiopharmaceuticals: Some piperidine derivatives have been investigated for their potential use in radiopharmaceuticals for imaging specific organs or biological processes BLD Pharm - 1177303-36-4 |2-(4-Methylpiperidin-1-yl)acetic acid hydrochloride: . It's possible that (4-Methylpiperidin-1-yl)acetic acid, with its similar structure, could be explored for similar applications.

(4-Methylpiperidin-1-yl)acetic acid is an organic compound characterized by its piperidine structure, which features a six-membered ring containing one nitrogen atom. This compound has the chemical formula C₇H₁₃N₃O₂ and is recognized for its potential applications in medicinal chemistry and pharmacology. The presence of the methyl group at the fourth position of the piperidine ring contributes to its unique properties, influencing both its chemical reactivity and biological activity.

The chemical behavior of (4-Methylpiperidin-1-yl)acetic acid involves various reactions typical of carboxylic acids and amines. Key reactions include:

  • Esterification: This compound can react with alcohols to form esters, a reaction that is catalyzed by acid.
  • Amide Formation: It can also react with amines to form amides, which are important in pharmaceutical applications.
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of related compounds.

These reactions are facilitated by the functional groups present in the molecule, allowing for diverse synthetic pathways in organic chemistry.

(4-Methylpiperidin-1-yl)acetic acid exhibits significant biological activity, particularly in the context of neuropharmacology. It has been studied for its potential effects on neurotransmitter systems, particularly those involving acetylcholine and serotonin.

Research indicates that compounds with similar structures can interact with various biological targets, which may lead to therapeutic effects or side effects depending on their specific interactions within biological systems . The compound's ability to cross the blood-brain barrier enhances its relevance in neurological studies.

Several methods have been developed for synthesizing (4-Methylpiperidin-1-yl)acetic acid:

  • Alkylation of Piperidine: Starting from piperidine, alkylation with methyl iodide followed by carboxylation can yield (4-Methylpiperidin-1-yl)acetic acid.
  • Reductive Amination: Combining a suitable aldehyde with piperidine and reducing agents can also produce this compound.
  • Direct Carboxylation: Utilizing carbon dioxide in the presence of a base can directly carboxylate piperidine derivatives.

These methods highlight the versatility of synthetic approaches available for this compound.

(4-Methylpiperidin-1-yl)acetic acid finds applications across various fields:

  • Pharmaceutical Development: It serves as a scaffold for designing new drugs targeting neurological disorders.
  • Chemical Research: Utilized as a reagent in organic synthesis.
  • Biochemical Studies: Employed in studies investigating neurotransmitter interactions and receptor binding.

Its unique structural features make it a valuable candidate for further research in drug development.

Interaction studies involving (4-Methylpiperidin-1-yl)acetic acid focus on its binding affinity to various receptors and enzymes. Techniques such as molecular docking and high-throughput screening are employed to evaluate its potential as a lead compound in drug discovery.

In silico predictions using quantitative structure–activity relationship models have been instrumental in identifying its biological activity spectrum, providing insights into its pharmacological potential .

Several compounds share structural similarities with (4-Methylpiperidin-1-yl)acetic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
1-MethylpiperidineMethyl group at position 1Less sterically hindered than (4-Methyl...)
4-EthylpiperidineEthyl group at position 4Increased lipophilicity
4-PiperidoneKetone functional group at position 4Different reactivity due to carbonyl presence
(3-Methylpiperidin-1-yl)acetic acidMethyl group at position 3Altered biological activity profile

The comparison illustrates how variations in substituents on the piperidine ring influence the chemical and biological properties of these compounds.

XLogP3

-2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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